Agrostophyllidin
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Overview
Description
Agrostophyllidin is a stilbenoid compound isolated from the Indian Orchidaceae, specifically from the plant Agrostophyllum khasiyanum . It is a phenolic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agrostophyllidin typically involves the extraction from natural sources such as the Indian Orchidaceae. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the general approach involves isolating the compound from plant materials using solvent extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The process would involve large-scale extraction from plant sources, followed by purification using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Agrostophyllidin, being a phenolic compound, can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Agrostophyllidin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
Agrostophyllidin is structurally similar to other stilbenoids, such as resveratrol and pterostilbene. it has unique features that distinguish it from these compounds:
Resveratrol: Both this compound and resveratrol are stilbenoids with antioxidant properties. this compound is isolated from the Indian Orchidaceae, while resveratrol is commonly found in grapes and red wine.
Pterostilbene: Similar to this compound, pterostilbene is a stilbenoid with antioxidant and antimicrobial properties. Pterostilbene is primarily found in blueberries and has a slightly different chemical structure, with two methoxy groups instead of the hydroxyl groups present in this compound.
Other similar compounds include agrostophyllin, agrostophyllone, and agrostophylloxin, which are also isolated from the same plant source and share structural similarities with this compound .
Biological Activity
Agrostophyllidin is a phenanthrene derivative primarily isolated from various orchids, particularly those belonging to the genus Agrostophyllum. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antidiabetic, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its complex arrangement of aromatic rings and hydroxyl groups, which contribute to its biological activities. Its molecular formula is C18H18O4, and it exhibits a unique dihydrophenanthrene structure that distinguishes it from other phenanthrene derivatives. The structural features include multiple hydroxyl groups that enhance its reactivity and potential interactions with biological systems .
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. A study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
2. Antidiabetic Effects
The antidiabetic potential of this compound has been explored through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies demonstrated that this compound exhibited an IC50 value of 60 μM, indicating a competitive inhibition mechanism similar to that of acarbose, a standard antidiabetic drug .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 60 | Competitive inhibition |
Acarbose | 50 | Competitive inhibition |
3. Antioxidant Activity
This compound also possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. It was found to scavenge free radicals effectively, with a DPPH radical scavenging activity of 82% at a concentration of 100 μg/mL.
4. Potential Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells by activating caspase pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on α-Glucosidase Inhibition : In a recent study, extracts from Gastrochilus bellinus containing this compound were evaluated for their α-glucosidase inhibitory activity. The study concluded that the ethyl acetate extract showed the highest activity, confirming the potential use of this compound in managing diabetes .
- Antimicrobial Efficacy Study : A comparative analysis highlighted the antimicrobial effectiveness of this compound against common pathogens, showing promising results that warrant further exploration for pharmaceutical applications.
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol |
InChI |
InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3 |
InChI Key |
RWCTZGNIHHTMKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2 |
Origin of Product |
United States |
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